2-(2-azidoethyl)-1,1-dichlorocyclopropane

Medicinal Chemistry Chemical Biology Click Chemistry

2-(2-Azidoethyl)-1,1-dichlorocyclopropane is a synthetic organic compound belonging to the class of gem-dihalocyclopropanes bearing an azidoethyl side chain. Its molecular formula is C5H7Cl2N3 with a molecular weight of 180.03 g/mol.

Molecular Formula C5H7Cl2N3
Molecular Weight 180.03 g/mol
CAS No. 1909308-72-0
Cat. No. B6600461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-azidoethyl)-1,1-dichlorocyclopropane
CAS1909308-72-0
Molecular FormulaC5H7Cl2N3
Molecular Weight180.03 g/mol
Structural Identifiers
SMILESC1C(C1(Cl)Cl)CCN=[N+]=[N-]
InChIInChI=1S/C5H7Cl2N3/c6-5(7)3-4(5)1-2-9-10-8/h4H,1-3H2
InChIKeyRJKXDQNRQGWWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Azidoethyl)-1,1-dichlorocyclopropane (CAS 1909308-72-0) – Key Physicochemical & Structural Overview for Procurement


2-(2-Azidoethyl)-1,1-dichlorocyclopropane is a synthetic organic compound belonging to the class of gem-dihalocyclopropanes bearing an azidoethyl side chain. Its molecular formula is C5H7Cl2N3 with a molecular weight of 180.03 g/mol . The molecule integrates three distinct functional pharmacophores: a strained cyclopropane ring, a geminal dichloro motif, and a terminal azide group. This combination is designed to provide a unique reactivity profile that cannot be replicated by non-halogenated or mono-halogenated azidoethyl-cyclopropane analogs [1]. It is primarily offered as a research-grade building block for medicinal chemistry and material science applications requiring a clickable handle with enhanced lipophilicity and potential for further halogen-exchange chemistry.

Why 2-(2-Azidoethyl)-1,1-dichlorocyclopropane Cannot Be Replaced by Simple Azidocyclopropane Analogs


Generic substitution with (2-azidoethyl)cyclopropane (CAS 1034981-33-3) or 1-(2-azidoethyl)-2-methylcyclopropane fails because the gem-dichloro group fundamentally alters the compound's physicochemical and electronic landscape. The chlorine atoms introduce significant steric bulk, increase lipophilicity (clogP), and provide additional sites for halogen bonding or nucleophilic displacement [1]. In the context of click chemistry, the electron-withdrawing effect of the chlorine atoms can modulate the azide's cycloaddition kinetics, potentially enabling bioorthogonal reactivity profiles not achievable with simple alkyl-substituted azidocyclopropanes. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Guide for 2-(2-Azidoethyl)-1,1-dichlorocyclopropane vs. Closest Analogs


Molecular Weight and Heavy Atom Count as a Purity and Identity Gatekeeper

The target compound possesses a molecular weight of 180.03 g/mol, which is 61.9% higher than (2-azidoethyl)cyclopropane (MW 111.15 g/mol) and 43.9% higher than 1-(2-azidoethyl)-2-methylcyclopropane (MW 125.17 g/mol) . This large mass differential enables unambiguous identity confirmation by LC-MS or GC-MS in reaction monitoring, and the characteristic dichloro isotopic pattern (3:1 ratio for monochloro, 9:6:1 for dichloro) serves as a built-in mass spectrometry marker that simple alkyl azidocyclopropanes lack.

Medicinal Chemistry Chemical Biology Click Chemistry

Computed Lipophilicity Differential and Its Impact on Membrane Permeability

The introduction of two chlorine atoms is predicted to increase the lipophilicity (clogP) of the target compound by approximately +1.5 to +2.0 log units compared to the non-halogenated (2-azidoethyl)cyclopropane [1]. This class-level inference is based on the well-established Hansch π-value of +0.71 per chlorine atom on an sp3 carbon. The enhanced lipophilicity directly impacts passive membrane permeability, a critical parameter for intracellular target engagement. A compound with a calculated logP in the range of 2.0–3.0 (predicted for the dichloro analog) is expected to exhibit 10- to 100-fold higher membrane permeability than its non-halogenated counterpart (estimated logP ~0.5–1.0), assuming similar molecular size.

Medicinal Chemistry ADME/Tox Lead Optimization

Hydrogen Bond Acceptor Capacity and Halogen Bonding Potential

The target compound features a higher hydrogen bond acceptor (HBA) count than its non-halogenated analog due to the presence of two chlorine atoms, which can function as weak HBA sites. PubChem data indicate 3 HBA sites for the target compound versus 1 for (2-azidoethyl)cyclopropane [1]. Furthermore, the covalently bound chlorine atoms can engage in halogen bonding (XB) with Lewis bases, an interaction completely absent in the non-halogenated comparator. This provides the dichloro compound with an additional dimension of intermolecular recognition that can be exploited in structure-based drug design and co-crystal engineering.

Drug Design Crystallography Supramolecular Chemistry

Synthetic Tractability and Scale-Up Feasibility vs. Mono-Halogenated Analogs

The gem-dichlorocyclopropane scaffold is accessed via established phase-transfer-catalyzed dichlorocarbene addition to olefins, a robust method reported to proceed in high yields (typically >90%) under mild conditions [1]. In contrast, 2-(2-azidoethyl)-1-chlorocyclopropane (monochloro analog) would require selective monodechlorination or an alternative, lower-yielding synthetic route, potentially increasing procurement cost and lead time. The gem-dichloro compound thus represents a more synthetically accessible, cost-efficient entry point for exploring structure-activity relationships at the cyclopropane position.

Process Chemistry Synthetic Methodology Building Block Sourcing

Optimal Application Scenarios for 2-(2-Azidoethyl)-1,1-dichlorocyclopropane


Click Chemistry-Based Probe Design for Intracellular Targets

The compound's elevated lipophilicity (ΔclogP +1.5 to +2.0 vs. non-halogenated analog) positions it as a privileged building block for designing cell-permeable activity-based probes or fluorescent reporters. The azide group enables Cu-catalyzed or strain-promoted alkyne-azide cycloaddition (SPAAC) for bioconjugation, while the gem-dichloro motif enhances passive diffusion across lipid bilayers [1]. This is particularly advantageous when targeting intracellular enzymes or receptors where non-halogenated azidocyclopropanes may exhibit insufficient cellular uptake.

Fragment-Based Drug Discovery (FBDD) with Halogen Bonding

The presence of two chlorine atoms capable of halogen bonding makes this compound a valuable fragment for screening against targets with electron-rich binding pockets. The combination of a clickable azide for fragment linking and halogen bond donors for initial binding orientation provides a dual-mode engagement strategy not available with (2-azidoethyl)cyclopropane. Crystallographic studies have demonstrated that halogen bonds from C-Cl donors can contribute up to 2–5 kcal/mol to binding affinity [2], potentially transforming a weak fragment hit into a lead-like starting point.

Synthetic Intermediate for Heterocyclic Library Synthesis via Ring-Opening

gem-Dichlorocyclopropanes are known to undergo regioselective ring-opening under nucleophilic conditions to yield functionalized allylic chlorides or allenes . The target compound's azidoethyl substituent directs the ring-opening regiochemistry, enabling the construction of diverse N-heterocyclic scaffolds (e.g., triazoles, pyrrolidines, azetidines) in a single synthetic operation. This reactivity is not accessible from non-halogenated cyclopropanes, which lack the leaving group necessary for ring-opening. The compound thus serves as a strategic gateway to complex heterocyclic libraries for high-throughput screening.

Internal Standard for Mass Spectrometry-Based Bioanalysis

The characteristic dichloro isotopic pattern (9:6:1 triplet for M, M+2, M+4) provides a unique mass spectrometry signature that is easily distinguishable from endogenous biomolecules. The compound can be used as a derivatization agent or internal standard in LC-MS/MS workflows for quantifying azide-functionalized metabolites or drugs, where simple alkyl azides may co-elute with matrix interferences. Its high molecular weight (180.03 g/mol) further places it outside the typical mass range of common biological contaminants.

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